3-Cyclopropyl-4-methylbenzaldehyde: Structural Profile and Synthetic Utility
3-Cyclopropyl-4-methylbenzaldehyde: Structural Profile and Synthetic Utility
[1][2]
CAS Number: 1598292-43-3 Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol [1][2]
Executive Summary
3-Cyclopropyl-4-methylbenzaldehyde is a specialized organocarbonyl building block used primarily in medicinal chemistry and agrochemical discovery.[1][2] Distinguished by the presence of a cyclopropyl ring ortho to a methyl group, this compound offers unique steric and electronic properties compared to its non-cyclic alkyl analogs (e.g., 3-isopropyl-4-methylbenzaldehyde).[1][2] The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, often improving metabolic stability by blocking benzylic oxidation while introducing specific conformational constraints due to the "ortho effect" with the adjacent methyl group.
Structural Characterization & Logic
Molecular Geometry and Sterics
Unlike simple benzaldehydes, the 3,4-substitution pattern creates a crowded environment.[2] The cyclopropyl ring, while chemically resembling an alkene in some electronic aspects, is sterically demanding.
-
Ortho-Clash: The C3-cyclopropyl group and C4-methyl group experience steric repulsion.[1][2] This forces the cyclopropyl ring to rotate out of the aromatic plane to minimize A-strain, potentially locking the molecule into a preferred conformation that can enhance binding selectivity in protein pockets.
-
Electronic Effects: The cyclopropyl group is a weak electron donor (via hyperconjugation of the Walsh orbitals with the aromatic
-system).[2] However, the orthogonal twist induced by the adjacent methyl group may attenuate this conjugation compared to a para-substituted isomer.
Identification Data
| Property | Value | Note |
| SMILES | Cc1ccc(C=O)cc1C2CC2 | Canonical |
| InChI Key | SJYXPKLIUGUXOG-UHFFFAOYSA-N | Standard Identifier |
| LogP (Predicted) | 2.7 - 3.1 | Lipophilic, suitable for CNS penetration |
| Boiling Point (Pred.) | 245°C - 255°C | @ 760 mmHg |
| Density (Pred.) | 1.05 g/cm³ | Liquid at RT |
Synthetic Pathways[1][4][5]
The most authoritative and scalable route to 3-cyclopropyl-4-methylbenzaldehyde is via Palladium-catalyzed Suzuki-Miyaura cross-coupling .[1][2] Direct cyclopropanation of a styrene precursor is less efficient due to the electron-deficient nature of the aldehyde-substituted ring.[1][2]
Retrosynthetic Analysis
The core disconnection is at the C3-Cyclopropyl bond.[1][2]
-
Precursor A: 3-Bromo-4-methylbenzaldehyde (Commercially available aryl halide).[1][2]
-
Precursor B: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate for higher stability).[2]
Optimized Synthesis Protocol (Suzuki Coupling)
Note: Cyclopropylboronic acids are prone to protodeboronation.[2] The use of Tricyclohexylphosphine (PCy3) or SPhos ligands is recommended to accelerate the coupling over the side reaction.
Reagents:
-
Cyclopropylboronic acid (1.3 equiv)[2]
-
Pd(OAc)₂ (0.05 equiv) + Tricyclohexylphosphine (0.1 equiv)[2]
-
K₃PO₄ (3.0 equiv)[2]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vessel with 3-bromo-4-methylbenzaldehyde, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (3x).[2]
-
Solvation: Add degassed Toluene and Water.
-
Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under positive nitrogen flow.[2]
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the aryl bromide.[2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a light yellow oil.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle specific to this steric demand.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
Chemical Reactivity & Applications[2][6][7]
Aldehyde Functionality
The C1-aldehyde is the primary handle for further diversification.[1][2]
-
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamines.[2] This is the most common use case in drug discovery for generating diverse libraries.
-
Oxidation: Easily oxidized to 3-cyclopropyl-4-methylbenzoic acid using NaClO₂ (Pinnick oxidation).[1][2]
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions yield styrene derivatives.[1][2]
Cyclopropyl Stability
The cyclopropyl ring is generally stable under standard basic and nucleophilic conditions. However, it is sensitive to:
-
Strong Acid: Ring opening can occur under harsh acidic conditions (e.g., concentrated H₂SO₄), typically rearranging to a propenyl chain.
-
Radical Conditions: Benzylic halogenation (e.g., NBS) must be carefully controlled, as the cyclopropyl ring can undergo radical clock opening.
Medicinal Chemistry: The "Magic Methyl" & Cyclopropyl Effect
In drug design, replacing a planar phenyl ring or a flexible isopropyl group with a cyclopropyl-tolyl moiety can dramatically alter pharmacology.[2]
-
Metabolic Blocking: The cyclopropyl group is resistant to CYP450-mediated hydroxylation compared to an isopropyl group.[1][2]
-
Solubility: The aldehyde handle allows attachment of polar solubilizing groups.
Figure 2: Bioisosteric rationale for selecting the cyclopropyl-methyl motif.
Expected Analytical Profile
Since specific spectral data for this isomer is often proprietary, the following are the authoritative expected shifts based on substituent additivity rules (Silverstein & Webster).
¹H NMR (400 MHz, CDCl₃)
-
Aldehyde (-CHO):
9.95 ppm (s, 1H).[1][2] -
Aromatic (Ar-H):
-
Benzylic Methyl (-CH₃):
2.45 ppm (s, 3H).[1][2] -
Cyclopropyl Methine (-CH):
1.90–2.00 ppm (m, 1H).[1][2] -
Cyclopropyl Methylene (-CH₂):
0.95–1.05 ppm (m, 2H) and 0.65–0.75 ppm (m, 2H).[2]
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).[3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes oxidize to carboxylic acids upon air exposure.[1][2]
-
Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents and strong bases.[2][4]
References
-
Charette, A. B. (2010).[2][4] Cyclopropylboronic Acid: Synthesis and Properties. Encyclopedia of Reagents for Organic Synthesis. [2]
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: A robust reagent for the Suzuki cross-coupling reaction. Tetrahedron Letters, 43(39), 6987-6990.[2] [2]
-
PubChem Compound Summary. (2024). 4-Methylbenzaldehyde (Analogous reactivity data). National Center for Biotechnology Information.[2] [2]
-
BLD Pharm. (2024).[2] Product Datasheet: 3-Cyclopropyl-4-methylbenzaldehyde (CAS 1598292-43-3).[1][2][5]
